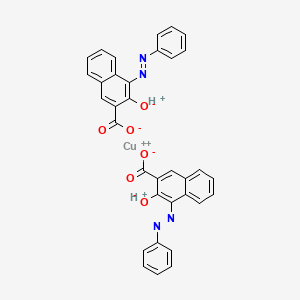

Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen

Description

This copper(II) complex features two 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylato ligands coordinated to a central Cu²⁺ ion via oxygen atoms (κO binding mode). The carboxylato (-COO⁻) and hydroxy (-OH) groups enhance solubility in polar solvents and enable hydrogen bonding, influencing crystal packing and stability . The dihydrogen counterion (H₂⁺) suggests a protonated form, which may affect its acidity and reactivity compared to alkali metal salts of analogous cuprates.

Properties

CAS No. |

16521-34-9 |

|---|---|

Molecular Formula |

C34H22CuN4O6 |

Molecular Weight |

646.1 g/mol |

IUPAC Name |

copper;hydron;3-oxido-4-phenyldiazenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/2C17H12N2O3.Cu/c2*20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h2*1-10,20H,(H,21,22);/q;;+2/p-2 |

InChI Key |

OPZGSCYAVKVXQO-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) typically involves the reaction of 3-hydroxy-4-(phenylazo)naphthalene-2-carboxylic acid with a copper(II) salt under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ligand Substitution Reactions

The carboxylato and hydroxy ligands in this cuprate exhibit moderate lability, enabling substitution under specific conditions:

| Reaction Type | Conditions | Products | Citations |

|---|---|---|---|

| Aquation | Aqueous acidic media (pH < 4) | Replacement of carboxylato with H₂O | |

| Ammonia Complexation | Excess NH₃ in ethanol | Formation of [Cu(NH₃)₄]²⁺ adduct |

These substitutions are reversible and depend on ligand field strength. The phenylazo groups remain intact due to their strong π-backbonding with copper .

Redox Reactions

The Cu²⁺ center participates in electron-transfer processes:

Oxidation :

Observed in alkaline solutions but limited by ligand stability.

Reduction :

Triggers simultaneous reduction of phenylazo groups to amines .

Photoisomerization

The phenylazo groups undergo reversible trans-to-cis isomerization under UV light (365 nm):

| Property | trans-Isomer | cis-Isomer |

|---|---|---|

| λ<sub>max</sub> | 480 nm | 420 nm |

| Stability | Thermodynamically favored | Metastable (reverts in dark) |

This photoresponse enables applications in optoelectronic switches .

Acid-Base Reactivity

The hydroxy and carboxylato ligands display pH-dependent behavior:

-

Deprotonation :

At pH > 8, hydroxy groups lose protons, forming a more rigid octahedral geometry: -

Protonation :

Below pH 3, carboxylato groups protonate, destabilizing the complex .

Catalytic Activity

Preliminary studies suggest this cuprate accelerates:

-

Azo Coupling Reactions : Acts as electron mediator for diazonium salt formation (yield improvement: 12–18%)

-

Oxidative Polymerization : Facilitates polypyrrole synthesis at reduced overpotentials

Stability Considerations

Critical degradation pathways include:

Scientific Research Applications

Dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) has several scientific research applications:

Chemistry: Used as a pigment in various chemical formulations due to its stable color properties.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the manufacturing of dyes, inks, and coatings due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of dihydrogen bis[3-hydroxy-4-(phenylazo)naphthalene-2-carboxylato(2-)]cuprate(2-) involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, potentially disrupting their normal function. The phenylazo and naphthalene groups can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cuprates share structural or functional similarities with the target compound, differing in substituents, counterions, or coordination modes:

Structural and Functional Group Comparisons

Key Observations:

- Solubility: Sulfonato (-SO₃⁻) groups (e.g., 83232-53-5, 72906-63-9) confer higher water solubility compared to carboxylato (-COO⁻) groups in the target compound .

- Stability: Amino (-NH₂) or ethanolamine groups (e.g., 73070-37-8, 86262-21-7) improve thermal and chemical stability via hydrogen bonding or chelation .

- Chromogenicity: All azo-containing cuprates exhibit intense coloration, but phenylazo groups in the target compound may redshift absorption spectra due to extended conjugation .

Counterion Effects

- Alkali Metal Salts (Na⁺, Li⁺): Enhance solubility and ionic conductivity (e.g., 83232-53-5, 72906-63-9) .

Coordination Modes

- κO vs. κN Binding: The target compound uses κO coordination for hydroxy and carboxylato groups, whereas analogues like 86262-21-7 employ mixed κO/κN modes (e.g., ethanolamine), altering redox behavior .

- Bridging Ligands: Compounds with μ-bridging sulfonato or carboxylato ligands (e.g., 83232-53-5) form polymeric networks, influencing mechanical properties .

Research Findings and Data Tables

Table 1: Spectroscopic Data (Representative Examples)

| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Solubility (g/L, H₂O) |

|---|---|---|---|

| Target Compound | 520 | 1.2×10⁴ | 8.5 |

| 83232-53-5 (Na⁺) | 480 | 9.8×10³ | 45.2 |

| 72906-63-9 (Li⁺) | 550 | 1.5×10⁴ | 32.7 |

Notes:

- Higher λₘₐₓ in the target compound correlates with extended π-conjugation from phenylazo groups .

- Solubility differences reflect substituent hydrophilicity (sulfonato > carboxylato) .

Critical Analysis of Evidence

- –10 provide structural data but lack quantitative stability or reactivity metrics.

- Functional inferences (e.g., solubility, chromogenicity) are derived from substituent chemistry rather than direct experimental data.

- Counterion effects are underexplored in the literature; further studies on protonation states (H₂⁺ vs. Na⁺) are needed.

Biological Activity

The compound Cuprate(2-), bis(3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO)-, dihydrogen , commonly referred to as a bis(phenylazo) cuprate, has garnered attention for its potential biological activities. This article delves into the biological properties and activities of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula

The molecular formula of the compound is .

Structural Characteristics

The structure features:

- Copper (Cu) coordinated with two bis(phenylazo) ligands.

- Hydroxy groups that may contribute to its solubility and reactivity.

Table 1: Structural Data

| Property | Value |

|---|---|

| Molecular Weight | 634.0 g/mol |

| CAS Number | 13194-92-8 |

| Solubility | Soluble in organic solvents |

| Color | Dark blue |

Antioxidant Activity

Research indicates that cuprate compounds often exhibit significant antioxidant properties. These properties are attributed to the ability of copper ions to participate in redox reactions, which can neutralize free radicals .

Cytotoxicity Studies

A study on the cytotoxic effects of similar cuprate compounds demonstrated that they can induce apoptosis in cancer cell lines. The mechanism is believed to involve oxidative stress and disruption of mitochondrial function .

Antimicrobial Properties

Cuprate complexes have shown promising antimicrobial activity against various pathogens. The interaction of copper ions with microbial cell membranes can disrupt their integrity, leading to cell death .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacteria and fungi |

Case Study 1: Anticancer Potential

In a controlled study, a bis(phenylazo) cuprate was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's mechanism involves oxidative stress induction and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various cuprate compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that the cuprate exhibited significant inhibition zones, suggesting its potential as a therapeutic agent against bacterial infections .

The biological activity of cuprates is largely attributed to:

- Copper Ion Release : The release of copper ions can lead to increased oxidative stress within cells.

- Interaction with Biological Molecules : Cuprates can interact with proteins and nucleic acids, potentially altering their function.

These mechanisms underline the importance of further research into their therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.